molecular formula C7H14N2 B183521 (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine CAS No. 158060-81-2

(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine

Cat. No.: B183521
CAS No.: 158060-81-2
M. Wt: 126.2 g/mol
InChI Key: KSCPLKVBWDOSAI-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine (C₇H₁₄N₂, MW 126.20) is a bicyclic amine with a fused pyrrolidine-pyridine scaffold. It is a critical intermediate in synthesizing moxifloxacin, a broad-spectrum fluoroquinolone antibiotic . Key properties include:

  • Stereochemistry: The (4aS,7aR) configuration is pharmacologically relevant, ensuring proper binding to bacterial DNA gyrase .
  • Synthesis: Produced via stereoselective reduction of dione intermediates or enzymatic resolution using D-(-)-tartaric acid .
  • Applications: Used in pharmaceuticals (e.g., moxifloxacin) and as a certified reference material (90%+ purity) .
  • Safety: Classified as hazardous (UN 2735, Class 8), requiring storage at 2–8°C under inert gas .

Properties

IUPAC Name

(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCPLKVBWDOSAI-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@@H]2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424926
Record name (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158060-81-2
Record name (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enzymatic Resolution of Piperidine Dicarboxylates

The process begins with the racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate (Formula II). Lipases or esterases selectively hydrolyze the (2S,3R)-isomer, yielding the enantiomerically enriched intermediate (Formula III) with >99% optical purity. For example, Candida antarctica lipase B in aqueous buffer (pH 7–8) at 30°C achieves 98% conversion within 24 hours. The unreacted (2R,3S)-isomer is racemized and recycled, minimizing waste.

Acid-Mediated Cyclization

Intermediate III undergoes cyclization in two stages:

  • Strong Acid Treatment : Refluxing with 6M HCl for 3 hours forms the lactone intermediate (Formula IV-bis).

  • Anhydride Condensation : Reacting IV-bis with acetic anhydride in toluene at 80°C generates the fused bicyclic dione (Formula IVa-bis).

Reductive Amination and Deprotection

The final steps involve:

  • Protective Group Installation : Benzylamine derivatives are introduced in toluene at 90°C to shield reactive amines.

  • LiAlH4 Reduction : Lithium aluminum hydride in THF reduces the dione to the octahydro-pyrrolopyridine core, followed by catalytic hydrogenation (H2/Pd-C) to remove protective groups.

Critical Reaction Conditions and Optimization

ParameterOptimal ConditionsImpact on Yield/Purity
Enzymatic Hydrolysis pH7.5–8.0Maximizes lipase activity
HCl Concentration6M, refluxEnsures complete lactonization
LiAlH4 Stoichiometry2.5 equivalents in THF, 0°C → RTPrevents over-reduction
Hydrogenation Pressure50 psi H2, 25°CSelective deprotection

Suboptimal temperatures during cyclization (e.g., <70°C) result in incomplete ring closure, while excessive LiAlH4 leads to decomposition. Solvent choice is equally critical: toluene minimizes side reactions versus polar aprotic solvents.

Analytical Characterization

Spectroscopic Validation

  • NMR : The intermediate III exhibits distinct signals at δ 3.85 (dd, J = 11.5 Hz, 1H) and δ 1.45 (m, 2H) in CDCl3, confirming the (2S,3R) configuration.

  • IR : Lactone intermediates (Formula IV-bis) show a carbonyl stretch at 1745 cm⁻¹, absent in the final product.

  • HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers with a retention time ratio of 1.2:1 for (4aS,7aR) vs. (4aR,7aS).

Purity Assessment

Batch analyses using qNMR and mass spectrometry consistently report >99.5% chemical purity and <0.5% diastereomeric excess.

Comparative Analysis of Methodologies

MethodYield (%)Optical Purity (%)Scalability
Enzymatic Resolution7899.8Pilot-scale viable
Classical Resolution4595.2Limited by cost
Asymmetric Catalysis6598.5Requires rare ligands

The enzymatic route outperforms alternatives in yield and enantioselectivity, though it demands specialized lipases. Asymmetric catalysis remains underdeveloped due to ligand availability .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at specific positions depending on the reagent and conditions. Key findings include:

Reagent Conditions Product Yield Source
Potassium permanganateAcidic medium (H₂SO₄)Pyrrolo[3,4-b]pyridine-5,7-dione78–85%
Chromium trioxideAqueous HCl, refluxPartially oxidized bicyclic ketone65%
Hydrogen peroxideAcetic acid, 50°CN-Oxide derivative90%
  • Mechanistic Insight : Oxidation typically targets the α-carbon adjacent to nitrogen, forming ketones or carboxylic acids. The stereochemistry at 4aR/7aR positions remains intact under mild conditions but may racemize under harsh acidic oxidation .

Reduction Reactions

Reductive pathways are employed to modify the bicyclic framework or introduce functional groups:

Reagent Conditions Product Yield Source
Lithium aluminum hydrideAnhydrous THF, 0–5°CFully saturated decahydro derivative92%
Sodium borohydrideMethanol, RTPartially reduced alcohol intermediate75%
Catalytic hydrogenationPd/C, H₂ (1 atm)cis-Octahydro product88%
  • Stereochemical Control : Reduction with LiAlH4 preserves the (4aS,7aR) configuration, while catalytic hydrogenation may alter stereochemistry depending on substrate protection .

Substitution Reactions

The nitrogen atoms and adjacent carbons participate in nucleophilic substitutions:

Reagent Conditions Product Yield Source
Methyl iodideK₂CO₃, DMF, 60°CN-Methylated derivative85%
Benzyl chlorideNaH, THF, refluxN-Benzyl-protected analog80%
Acetic anhydridePyridine, RTAcetylated at N1 position95%
  • Regioselectivity : Substitution favors the less sterically hindered nitrogen (N1) in the bicyclic system .

Three-Component Reactions

β-Enamino imides react with aldehydes and malononitrile to form functionalized pyrrolo[3,4-b]pyridines, enabling rapid diversification .

Stability and Reaction Optimization

  • pH Sensitivity : Degrades in strong acids (pH < 2) or bases (pH > 12), forming ring-opened byproducts .
  • Temperature : Reactions above 100°C promote racemization; optimal performance occurs at 70–90°C .

Comparative Analysis of Methods

Parameter Oxidation Reduction Substitution
Stereochemical IntegrityModerateHighHigh
Typical ByproductsOver-oxidized ketonesDehydrogenated speciesDi-substituted analogs
ScalabilityIndustrial (ton-scale)Lab-scalePilot-scale

Scientific Research Applications

Synthesis of Antibiotics

One of the primary applications of (4aS,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine is in the synthesis of fluoroquinolone antibiotics such as Moxifloxacin. Moxifloxacin is a broad-spectrum antibacterial agent used to treat respiratory infections and skin conditions. The compound serves as a critical intermediate in the synthetic pathway leading to Moxifloxacin, which has been extensively studied for its efficacy against various bacterial strains, including those resistant to other antibiotics .

Antibacterial Activity

Research indicates that derivatives of this compound exhibit antibacterial properties. The structural attributes of this compound allow for modifications that enhance its biological activity against Gram-positive and Gram-negative bacteria. Studies have shown that specific modifications to the core structure can lead to improved potency and reduced side effects compared to existing antibiotics .

Case Study 1: Moxifloxacin Synthesis

A patent outlines a method for synthesizing this compound with high optical purity. This method involves several steps including the resolution of racemic mixtures and conversion into Moxifloxacin. The synthesis process demonstrates a practical approach to obtaining high yields while maintaining enantiomeric excess necessary for pharmacological activity .

StepDescription
1Reaction of pyridine-2,3-dicarboxylic acid anhydride with benzyl amine
2Reduction of the pyridine ring
3Optical resolution using L-tartaric acid
4Conversion to Moxifloxacin

Case Study 2: Structure-Activity Relationship Studies

Research has highlighted the importance of the stereochemistry of this compound in determining its biological activity. Modifications at various positions on the molecule have been systematically studied to optimize antibacterial activity. These studies emphasize the correlation between structural changes and pharmacological effects, paving the way for the design of novel antibacterial agents .

Mechanism of Action

The mechanism of action of (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptor sites, depending on its structural modifications. The pathways involved often include binding to neurotransmitter receptors or enzyme inhibition, leading to altered cellular responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The compound is compared to analogs within the bicyclic amine and pyridine/pyrrolidine hybrid families. Key examples include:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Key Features Pharmacological Role Reference
(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine C₇H₁₄N₂ Bicyclic amine, stereospecific configuration Moxifloxacin intermediate
(4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine C₇H₁₄N₂ Stereoisomer with opposite configuration Moxifloxacin impurity (S2)
4H-Pyrido[1,2-a]pyrimidin-4-ones Varies Aromatic pyrimidinone core with substituents Kinase inhibitors, antimicrobials
tert-Butyl-protected derivatives C₁₂H₂₁N₂O₂ Enhanced stability via tert-butyl protection Synthetic intermediates
1-Cyclopropyl-6-fluoroquinoline derivatives C₂₀H₂₃FN₃O₄ Moxifloxacin core with bicyclic amine moiety Antibacterial agents
Key Observations:

Stereochemical Impact : The (4aS,7aR) isomer is essential for moxifloxacin’s activity, while the (4aR,7aR) isomer is a regulated impurity .

Bicyclic vs. Monocyclic Systems: Unlike piperazine (a monocyclic diamine), the fused pyrrolo-pyridine system provides rigidity, improving target binding in antibiotics .

Substituent Effects : 4H-Pyrido[1,2-a]pyrimidin-4-ones () exhibit varied bioactivity depending on substituents (e.g., piperazinyl groups enhance solubility; methyl/ethyl groups modulate potency) .

Key Observations:
  • Stereoselectivity : The enzymatic resolution method () avoids racemization, critical for pharmaceutical intermediates .
  • Scalability : tert-Butyl protection simplifies purification and storage but adds synthetic steps .

Pharmacological and Industrial Relevance

  • Antibiotic Efficacy : Moxifloxacin’s bicyclic amine moiety broadens its spectrum compared to ciprofloxacin (piperazinyl group) .
  • Safety Profile : The parent compound’s hazard classification (Class 8) contrasts with safer tert-butyl derivatives, which reduce reactivity .
  • Market Demand : High-purity (4aS,7aR)-isomer is priced as a premium intermediate (e.g., VIP pricing in ), reflecting its critical role in API manufacturing .

Biological Activity

(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine is a bicyclic nitrogen-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure that includes a fused pyrrolidine and piperidine ring system. Its chemical formula is C9H14NC_9H_{14}N, with a molecular weight of 150.22 g/mol. The stereochemistry at positions 4a and 7a is crucial for its biological activity, influencing its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves several methods:

  • Enzymatic Hydrolysis : This method allows for the optical resolution of intermediates leading to the desired stereoisomer.
  • Chemical Reactions : The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution.

Biological Activity

Research has demonstrated that derivatives of this compound exhibit a range of biological activities:

Antioxidant Activity

A study on 1,6-disubstituted Schiff bases derived from this compound indicated significant antioxidant properties. These derivatives were effective in scavenging free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Properties

Several derivatives synthesized from this compound were evaluated for their antimicrobial activity. Some compounds displayed notable efficacy against various bacterial strains, indicating their potential as new antimicrobial agents .

Neuropharmacological Effects

Preliminary studies have suggested that this compound may interact with neurotransmitter systems, potentially acting as an agonist or antagonist at specific receptors. This interaction could lead to therapeutic effects in conditions such as anxiety or depression .

Case Study 1: Antioxidant Screening

In a study focusing on the antioxidant capacity of synthesized Schiff bases from this compound:

  • Compounds Tested : A total of 13 derivatives were synthesized.
  • Methods Used : DPPH radical scavenging assay was employed.
  • Results : Several compounds exhibited IC50 values lower than that of standard antioxidants like ascorbic acid, indicating strong antioxidant activity.
CompoundIC50 Value (μM)Activity Level
13a25High
13b30Moderate
13c50Low

Case Study 2: Antimicrobial Evaluation

Another significant study assessed the antimicrobial properties of derivatives:

  • Bacterial Strains Tested : E. coli, S. aureus.
  • Results : Compounds showed varying degrees of inhibition with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL.
CompoundMIC (μg/mL)Bacterial Strain
13d10E. coli
13e20S. aureus
13f50E. coli

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Receptor Interaction : Binding to neurotransmitter receptors which may modulate signaling pathways associated with mood regulation.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in oxidative stress pathways.

Q & A

What are the key methodologies for synthesizing (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine, and how do they address stereochemical control?

Answer:
The stereo-specific synthesis of this bicyclic amine often involves resolution techniques. For example, a patent describes using D(-)-tartaric acid to resolve cis-6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione, yielding the desired (4aS,7aS) stereoisomer . Enzymatic resolution methods, such as those employing lipases or esterases, are also critical for isolating enantiopure forms . Solvent selection (e.g., toluene-acetone mixtures or iso-propyl alcohol-acetonitrile) impacts reaction efficiency and stereoselectivity . Researchers must validate chiral purity via [α]D measurements (e.g., −4.0° in chloroform) and chiral HPLC.

How can researchers characterize the stereochemistry and purity of this compound?

Answer:

  • Optical Rotation : Measure [α]D to confirm enantiomeric excess (e.g., −4.0° at 22°C in chloroform) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry, as demonstrated for related octahydro-pyrrolopyridine derivatives .
  • NMR Spectroscopy : Use 2D techniques (e.g., 1H-13C COSY, DEPT) to assign proton and carbon environments, particularly for distinguishing (4aR,7aR) vs. (4aS,7aS) configurations .
  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients to separate enantiomers.

What role does this compound play in pharmaceutical intermediates, particularly antibiotics?

Answer:
It is a critical intermediate in synthesizing Moxifloxacin, a fluoroquinolone antibiotic. The bicyclic amine moiety binds bacterial DNA gyrase and topoisomerase IV, enhancing antibacterial activity . Its stereochemistry ((4aS,7aS) configuration) is essential for target affinity, as incorrect enantiomers reduce efficacy . Researchers must ensure enantiomeric purity (>99%) during scale-up to avoid impurities like nitroso derivatives .

What advanced strategies resolve contradictions in stereochemical assignments reported across studies?

Answer:
Discrepancies often arise from incomplete characterization or misassignment of relative configurations. To resolve these:

  • Compare experimental [α]D values with literature data (e.g., −4.0° vs. conflicting reports) .
  • Perform single-crystal X-ray analysis to unambiguously assign absolute configurations .
  • Cross-validate using computational methods (e.g., DFT-based NMR chemical shift predictions) .

How should researchers validate analytical methods for quantifying this compound in complex matrices?

Answer:

  • HPTLC/RP-HPLC : Develop validated methods per ICH guidelines, including linearity (r² >0.999), precision (%RSD <2%), and accuracy (98–102% recovery) .
  • Mass Spectrometry : Use LC-MS/MS with multiple reaction monitoring (MRM) for trace-level detection in biological samples.
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products and validate stability-indicating methods .

What are the stability considerations for long-term storage of this compound?

Answer:
Store under inert atmosphere (N2/Ar) at 2–8°C in amber vials to prevent oxidation and photodegradation . Monitor for moisture sensitivity using Karl Fischer titration. Impurities like nitroso derivatives may form under oxidative conditions, necessitating periodic HPLC analysis .

How can reaction conditions be optimized to improve yield and stereoselectivity?

Answer:

  • Solvent Optimization : Use iso-propyl alcohol-acetonitrile mixtures to enhance enantiomeric excess during resolution .
  • Catalyst Screening : Test chiral catalysts (e.g., Burkholderia cepacia lipase) for kinetic resolution efficiency .
  • Temperature Control : Maintain reactions at 0–5°C to suppress racemization during acidic workups .

What advanced techniques are used to profile impurities in pharmaceutical batches?

Answer:

  • LC-HRMS : Identify trace impurities (e.g., nitroso derivatives) with accurate mass measurements (<5 ppm error) .
  • NMR Spiking : Add authentic standards to confirm impurity structures.
  • Chiral SFC : Resolve diastereomeric impurities using supercritical fluid chromatography with CO2-methanol mobile phases .

How does the compound’s stereochemistry influence its biological activity?

Answer:
The (4aS,7aS) configuration in Moxifloxacin optimizes binding to DNA gyrase via hydrogen bonding with Ser84 and hydrophobic interactions with the enzyme’s active site . In contrast, the (4aR,7aR) enantiomer shows reduced affinity, highlighting the need for rigorous stereochemical control during synthesis .

What are the best practices for scaling up synthesis while maintaining enantiopurity?

Answer:

  • Continuous Flow Reactors : Minimize racemization by reducing residence time in reactive intermediates.
  • Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., tartaric acid) in iterative recrystallization steps .
  • In-line PAT Tools : Implement FTIR and Raman spectroscopy for real-time monitoring of enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Reactant of Route 2
(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.